
Application Notes and Protocols: ¹H and ¹³C
NMR Assignment for Hosenkoside C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hosenkoside C

Cat. No.: B10830303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) assignment of Hosenkoside C, a baccharane glycoside isolated from the seeds of

Impatiens balsamina. The information herein is intended to serve as a reference for the

structural elucidation and quality control of this natural product.

Chemical Structure of Hosenkoside C
Hosenkoside C is a complex triterpenoid saponin with the molecular formula C₄₈H₈₂O₂₀ and a

molecular weight of 979.16 g/mol . Its structure consists of a baccharane-type aglycone linked

to sugar moieties. A clear understanding of its three-dimensional structure is crucial for

interpreting its NMR spectra.

¹H and ¹³C NMR Spectral Data Assignment
The complete assignment of the ¹H and ¹³C NMR signals of Hosenkoside C is critical for its

unambiguous identification and for studying its interactions with biological targets. The following

tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and

coupling constants (J) in Hertz (Hz).

Note to the user:The following tables are templates. The specific ¹H and ¹³C NMR chemical

shifts, multiplicities, and coupling constants for Hosenkoside C need to be populated from the

original research article by Shoji, N., et al. (1994). Hosenkosides A, B, C, D, and E, novel
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baccharane glycosides from the seeds of Impatiens balsamina. Tetrahedron, 50(17), 4973-

4986. This data was not available in the public domain search results.

Table 1: ¹H NMR Data for Hosenkoside C (Template) (Solvent, Temperature, and Frequency to

be specified based on the original publication)

Position δ (ppm) Multiplicity J (Hz) Assignment

Aglycone

e.g., H-1 e.g., 0.85 e.g., d e.g., 10.5

...

Sugar Moieties

e.g., H-1' e.g., 4.50 e.g., d e.g., 7.8 e.g., Glc-1

...

Table 2: ¹³C NMR Data for Hosenkoside C (Template) (Solvent, Temperature, and Frequency

to be specified based on the original publication)

Position δ (ppm) Assignment

Aglycone

e.g., C-1 e.g., 38.5

...

Sugar Moieties

e.g., C-1' e.g., 105.2 e.g., Glc-1

...

Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR data for

Hosenkoside C, based on standard practices for natural product analysis. The specific
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parameters should be adapted from the original publication by Shoji et al. (1994).

3.1. Sample Preparation

Weigh approximately 5-10 mg of purified Hosenkoside C.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅,

methanol-d₄, or DMSO-d₆). The choice of solvent should be consistent with the reference

data.

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

Record all NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or

higher).

Maintain a constant temperature during data acquisition (e.g., 298 K).

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 s, and a pulse angle of 30-45 degrees.

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance

and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay

(e.g., 2-5 s) are typically required.

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) to aid in the complete and unambiguous assignment of all proton and

carbon signals.

3.3. Data Processing and Analysis

Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g.,

MestReNova, TopSpin, or similar).
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Apply an exponential window function to improve the signal-to-noise ratio and perform a

Fourier transform.

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-

proton connectivity.

Use the 2D NMR spectra to establish correlations between protons and carbons and to

confirm the final assignments.

Workflow for NMR Assignment of Hosenkoside C
The following diagram illustrates the logical workflow for the complete ¹H and ¹³C NMR

assignment of Hosenkoside C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b10830303?utm_src=pdf-body
https://www.benchchem.com/product/b10830303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Spectral Analysis & Assignment

Isolation & Purification
of Hosenkoside C

Dissolution in
Deuterated Solvent

1D NMR Acquisition
(¹H, ¹³C)

2D NMR Acquisition
(COSY, HSQC, HMBC)

Fourier Transform,
Phasing, Baseline Correction

Chemical Shift
Calibration

Analysis of 1D Spectra
(Chemical Shift, Multiplicity, Integration)

Analysis of 2D Spectra
(Correlation Analysis)

Complete ¹H and ¹³C
Signal Assignment

Click to download full resolution via product page

Workflow for the NMR assignment of Hosenkoside C.
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To cite this document: BenchChem. [Application Notes and Protocols: ¹H and ¹³C NMR
Assignment for Hosenkoside C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830303#1h-and-13c-nmr-assignment-for-
hosenkoside-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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